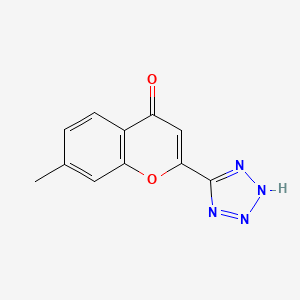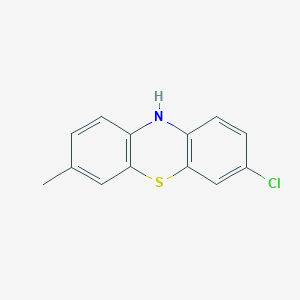
3-Chloro-7-methyl-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-methyl-10H-phenothiazine is a heterocyclic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in various fields, including medicine, agriculture, and industry. The compound’s molecular formula is C12H8ClNS, and it has a molecular weight of 233.72 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methyl-10H-phenothiazine typically involves the chlorination of 7-methyl-10H-phenothiazine. This can be achieved through electrophilic substitution reactions where chlorine is introduced into the phenothiazine ring. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-7-methyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-7-methyl-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Chloro-7-methyl-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorophenothiazine
- 10-Methylphenothiazine
- Phenothiazine-5-oxide
- Phenoxazine
Uniqueness
3-Chloro-7-methyl-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
35565-23-2 |
|---|---|
Fórmula molecular |
C13H10ClNS |
Peso molecular |
247.74 g/mol |
Nombre IUPAC |
3-chloro-7-methyl-10H-phenothiazine |
InChI |
InChI=1S/C13H10ClNS/c1-8-2-4-10-12(6-8)16-13-7-9(14)3-5-11(13)15-10/h2-7,15H,1H3 |
Clave InChI |
VQKVTUYTYZFYJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


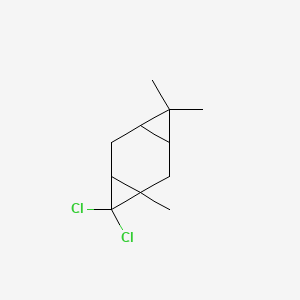
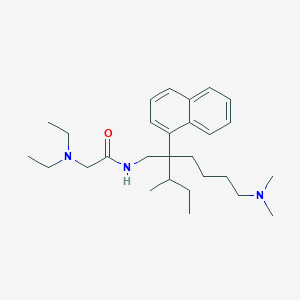
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
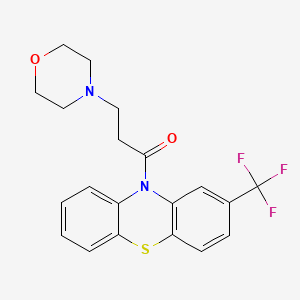

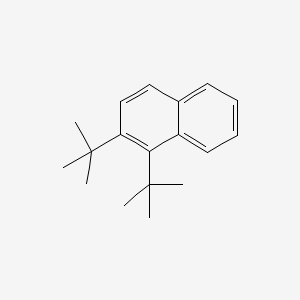

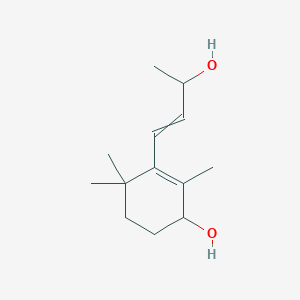
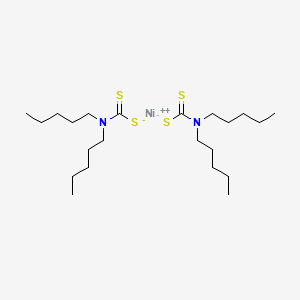
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
